molecular formula C18H15NO3 B5321499 {4-[2-cyano-2-(3-methylphenyl)vinyl]phenoxy}acetic acid

{4-[2-cyano-2-(3-methylphenyl)vinyl]phenoxy}acetic acid

Cat. No. B5321499
M. Wt: 293.3 g/mol
InChI Key: CNWDEDUYEMCACI-YBEGLDIGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

{4-[2-cyano-2-(3-methylphenyl)vinyl]phenoxy}acetic acid (CMPA) is a synthetic compound that has gained significant attention in scientific research in recent years. CMPA is a derivative of 4-hydroxyphenylacetic acid and has been shown to have potential therapeutic applications in various fields, including cancer research, immunology, and neurology.

Mechanism of Action

The exact mechanism of action of {4-[2-cyano-2-(3-methylphenyl)vinyl]phenoxy}acetic acid is not fully understood. However, studies have suggested that this compound may exert its anti-cancer effects by inhibiting the activity of certain enzymes involved in cell proliferation and survival. This compound may also induce apoptosis, or programmed cell death, in cancer cells. In immune cells, this compound may suppress the production of pro-inflammatory cytokines by inhibiting the activation of certain signaling pathways. The neuroprotective effects of this compound may be due to its ability to modulate certain neurotransmitter systems in the brain.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In cancer cells, this compound inhibits the activity of certain enzymes involved in cell proliferation and survival, leading to cell death. In immune cells, this compound suppresses the production of pro-inflammatory cytokines, which can reduce inflammation. In the brain, this compound modulates certain neurotransmitter systems, leading to improved cognitive function.

Advantages and Limitations for Lab Experiments

{4-[2-cyano-2-(3-methylphenyl)vinyl]phenoxy}acetic acid has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities, making it readily available for research purposes. This compound has also been shown to have low toxicity in animal studies, making it a relatively safe compound to work with. However, one limitation of this compound is that its mechanism of action is not fully understood, which can make it difficult to design experiments to study its effects.

Future Directions

There are several future directions for research on {4-[2-cyano-2-(3-methylphenyl)vinyl]phenoxy}acetic acid. One area of interest is the development of this compound derivatives with improved efficacy and specificity for certain target cells. Another area of interest is the investigation of the potential neuroprotective effects of this compound in human clinical trials. Additionally, further studies are needed to elucidate the exact mechanism of action of this compound and its effects on various signaling pathways in cells.

Synthesis Methods

{4-[2-cyano-2-(3-methylphenyl)vinyl]phenoxy}acetic acid can be synthesized through a multistep process starting from 4-hydroxyphenylacetic acid. The first step involves the conversion of 4-hydroxyphenylacetic acid to 4-hydroxyphenylacetic acid chloride using thionyl chloride. The resulting compound is then reacted with 3-methylbenzylcyanide in the presence of a base to form the intermediate product. Finally, the intermediate product is reacted with 4-hydroxyphenylacetic acid in the presence of a catalyst to yield this compound.

Scientific Research Applications

{4-[2-cyano-2-(3-methylphenyl)vinyl]phenoxy}acetic acid has been studied extensively for its potential therapeutic applications. In cancer research, this compound has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. This compound also exhibits anti-inflammatory properties and has been shown to suppress the production of pro-inflammatory cytokines in immune cells. In addition, this compound has been studied for its potential neuroprotective effects and has been shown to improve cognitive function in animal models of neurodegenerative diseases.

properties

IUPAC Name

2-[4-[(E)-2-cyano-2-(3-methylphenyl)ethenyl]phenoxy]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO3/c1-13-3-2-4-15(9-13)16(11-19)10-14-5-7-17(8-6-14)22-12-18(20)21/h2-10H,12H2,1H3,(H,20,21)/b16-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNWDEDUYEMCACI-YBEGLDIGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=CC2=CC=C(C=C2)OCC(=O)O)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)/C(=C\C2=CC=C(C=C2)OCC(=O)O)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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